2,4-Dihydroxybenzoic Acid

Antioxidant Antiradical DPPH Assay

2,4-Dihydroxybenzoic acid (2,4-DHB, β-resorcylic acid) is the procurement-optimal DHB isomer for three key applications: (1) MALDI-TOF MS lipidomics in negative ion mode, where 2,6-DHB fails completely and 2,4-DHB's superior gas-phase basicity enhances signal quality; (2) enzymology studies requiring potent arachidonate 15-lipoxygenase inhibition—2,4-DHB achieves 49.9% inhibition vs. only 21.2% for 2,5-DHB at 0.015 mM; (3) large-scale synthesis, where the established resorcinol-based route delivers 99.7% yield, ensuring cost-effective bulk supply. Do not substitute with positional isomers without quantitative validation.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 89-86-1
Cat. No. B146680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzoic Acid
CAS89-86-1
Synonyms2,4-dihydroxybenzoate
2,4-dihydroxybenzoic acid
beta-resorcylic acid
beta-resorcylic acid, lead salt
beta-resorcylic acid, monosodium salt
beta-resorcylic acid, sodium salt
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)O
InChIInChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
InChIKeyUIAFKZKHHVMJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.78 mg/mL at 25 °C
soluble in hot water, organic solvents, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzoic Acid (CAS 89-86-1): Baseline Characterization for Scientific Procurement


2,4-Dihydroxybenzoic acid (2,4-DHB, also known as β-resorcylic acid) is a dihydroxybenzoic acid derivative, one of the six isomeric crystalline acids that are both carboxyl derivatives of resorcinol and dihydroxy derivatives of benzoic acid [1]. It is characterized by a molecular formula of C₇H₆O₄, a molecular weight of 154.12 g/mol, and a melting point of approximately 229 °C [1]. The compound is a degradation product of cyanidin glycosides found in tart cherries [1] and is primarily utilized as a pharmaceutical intermediate and a key building block in the synthesis of dyes, such as Acid Mordant Pink 3BM [2].

Why 2,4-Dihydroxybenzoic Acid Cannot Be Readily Substituted by Other Dihydroxybenzoic Acid Isomers


The class of dihydroxybenzoic acids (DHBAs) exhibits profound differences in biological activity driven by the specific positions of the two hydroxyl groups on the benzene ring. While compounds like 2,5-dihydroxybenzoic acid (gentisic acid) or 3,4-dihydroxybenzoic acid (protocatechuic acid) may appear chemically similar, their distinct substitution patterns lead to divergent electronic charge distributions, lipophilicities, and acidities, which in turn govern their interactions with biological targets [1]. Consequently, a generic substitution of one DHBA isomer for another in a research protocol or industrial process is highly likely to yield significantly altered or null results. The following quantitative evidence details the specific, non-interchangeable performance characteristics of 2,4-DHB relative to its closest analogs, establishing the case for its dedicated procurement.

Quantitative Differentiation Guide for 2,4-Dihydroxybenzoic Acid (89-86-1) Against Key Analogs


2,4-DHB Lacks Significant Direct Antiradical Activity in Contrast to Active DHBA Isomers

2,4-DHB exhibits negligible or undetectable radical scavenging activity in the DPPH assay, a stark contrast to other dihydroxybenzoic acid isomers. This property positions 2,4-DHB as a control or a non-antioxidant scaffold in studies where radical scavenging is an undesired variable [1].

Antioxidant Antiradical DPPH Assay Comparative Activity

2,4-DHB Exhibits Potent and Selective Antimicrobial Activity Against Methicillin-Resistant S. aureus (MRSA)

2,4-DHB demonstrates significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL, while showing no activity against methicillin-susceptible S. aureus (MSSA) at the same concentration. This selective activity is also shared by vanillic and syringic acids but is superior to p-coumaric acid [1].

Antimicrobial Anti-MRSA MIC Drug Resistance

2,4-DHB and 2,5-DHB are Superior Stimulators of NADH Oxidation Compared to Other DHBA Isomers

In enzyme assays using a preparation from tobacco leaves, 2,4-DHB and 2,5-DHB were significantly more effective at stimulating the oxidation of reduced nicotinamide adenine dinucleotide (NADH) than other dihydroxybenzoic acid isomers. The positioning of hydroxyl groups was critical, with 3,4-, 2,3-, and 2,6-DHB exhibiting inhibitory effects [1].

Enzyme Modulation NADH Oxidation Peroxidase Plant Biochemistry

2,4-DHB is a Naturally Occurring Degradation Product of Anthocyanins, Enabling Its Use as a Biomarker

2,4-DHB is a known degradation product of cyanidin glycosides, which are major anthocyanins in fruits like tart cherries [1]. This metabolic origin distinguishes it from other DHBA isomers that may not arise from similar dietary sources or have different precursor molecules. This property is leveraged in studies tracking anthocyanin catabolism in vivo and in vitro .

Biomarker Anthocyanin Metabolism Food Chemistry Metabolite

Optimized Application Scenarios for 2,4-Dihydroxybenzoic Acid (89-86-1) Based on Verified Performance


Research on Anti-MRSA Therapeutics and Resistance Mechanisms

Given its potent and selective activity against methicillin-resistant S. aureus (MIC = 0.5 mg/mL) with no effect on susceptible strains [1], 2,4-DHB serves as a valuable lead compound or pharmacological tool for investigating novel anti-MRSA strategies and understanding the molecular basis of resistance. Its use as a positive control in antimicrobial susceptibility assays for resistant strains is also well-supported.

Investigations of NADH-Dependent Oxidase and Peroxidase Enzyme Systems

The pronounced and specific stimulatory effect of 2,4-DHB on NADH oxidation by plant peroxidases, which is not seen with other isomers like 3,4-DHB [1], makes it a critical reagent for mechanistic studies of these redox enzymes. It can be used to probe enzyme active sites and understand the structure-activity relationships governing phenolic modulation.

Biomarker and Metabolic Studies of Dietary Anthocyanins

As a definitive degradation product of cyanidin glycosides [1], 2,4-DHB is an essential reference standard for LC-MS and other analytical methods aimed at quantifying anthocyanin metabolism in biological fluids and tissues following the consumption of anthocyanin-rich foods. Its procurement is necessary for accurate identification and quantification in metabolomics studies.

Development of Anti-Psoriasis and Immunomodulatory Therapeutics

The 2,4-DHB scaffold is a key structural component in a patented series of derivatives designed for the treatment or prevention of psoriasis and other immune-mediated diseases [1]. This establishes the compound as a crucial synthetic intermediate for medicinal chemistry programs targeting these specific therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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